4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde CAS 141764-88-7 properties
4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde CAS 141764-88-7 properties
An In-depth Technical Guide to 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde (CAS 141764-88-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde, a key heterocyclic building block. We will delve into its chemical properties, a plausible synthetic route, anticipated analytical characteristics, and its potential applications in medicinal chemistry, all while emphasizing safe handling and storage protocols derived from data on structurally related compounds.
Core Chemical Identity and Physicochemical Properties
4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde is a substituted thiazole derivative. The core structure features a thiazole ring, which is a common scaffold in many biologically active compounds. It is functionalized with a chloro group, a reactive carboxaldehyde, and a methylpiperazinyl moiety. These features make it a versatile intermediate for further chemical modification.
Structural and Physical Data
While extensive experimental data for this specific molecule is not widely published, we can consolidate its fundamental properties and predict others based on its structure.
| Property | Value | Source |
| CAS Number | 141764-88-7 | [1] |
| Molecular Formula | C₉H₁₂ClN₃OS | [2] |
| Molecular Weight | 245.73 g/mol | Calculated |
| Synonyms | 4-Chloro-2-(4-methyl-piperazin-1-yl)-thiazole-5-carbaldehyde | [2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3] |
| Storage Temperature | Recommended 2-8 °C | Inferred from related compounds[4] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a simple thiazole precursor. The key steps involve the introduction of the piperazinyl group via nucleophilic aromatic substitution, followed by formylation of the C5 position.
Caption: Proposed synthetic routes to the target compound.
Experimental Protocol: A Hypothetical Approach
This protocol describes the nucleophilic aromatic substitution route, which is often more direct.
Objective: To synthesize 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde from 2,4-Dichloro-5-thiazolecarboxaldehyde.
Materials:
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2,4-Dichloro-5-thiazolecarboxaldehyde (1.0 eq)
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1-Methylpiperazine (1.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a stirred solution of 2,4-Dichloro-5-thiazolecarboxaldehyde in anhydrous DMF, add potassium carbonate.
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Add 1-methylpiperazine dropwise to the suspension at room temperature.
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Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The regioselectivity of the substitution at the C2 position is driven by its higher electrophilicity compared to the C4 position in this heterocyclic system.
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to obtain the pure title compound.
Anticipated Spectroscopic Characterization
Confirmation of the chemical structure is paramount. For a novel or reference compound, a full suite of spectroscopic analyses is required. Based on the structure of 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde, the following spectral characteristics are expected.
| Technique | Expected Signature |
| ¹H NMR | - A singlet for the aldehyde proton (~9.8-10.0 ppm).- Two sets of triplets for the piperazine protons (~3.8 ppm and ~2.5 ppm).- A singlet for the N-methyl group (~2.3 ppm). |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~185 ppm).- Signals for the thiazole ring carbons (~165, 150, 120 ppm).- Signals for the piperazine carbons (~54, 45 ppm).- A signal for the N-methyl carbon (~46 ppm). |
| Mass Spec (MS) | - The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
| Infrared (IR) | - A strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹.- C-H stretching and bending frequencies for alkyl groups. |
Role in Medicinal Chemistry and Drug Discovery
While this specific compound may not be an active pharmaceutical ingredient itself, it is a valuable building block for creating more complex molecules. Its structural motifs are prevalent in pharmacologically active agents.
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Thiazole Ring: A privileged scaffold in medicinal chemistry, found in drugs with anticancer, antibacterial, and anti-inflammatory properties.
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Piperazine Moiety: Frequently incorporated into CNS-active drugs and other agents to improve solubility, bioavailability, and target binding.
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Aldehyde Group: A versatile chemical handle that can be readily converted into a wide range of other functional groups (e.g., amines, alcohols, carboxylic acids) or used in condensation reactions to build larger molecules.
The combination of these features makes CAS 141764-88-7 an attractive starting point for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[5]
Caption: Reactivity of the aldehyde group for library synthesis.
Safety, Handling, and Storage
Given the reactive nature of the functional groups and the general hazards associated with chlorinated heterocyclic compounds, stringent safety protocols are mandatory. The following information is synthesized from safety data sheets of structurally analogous chemicals.[4]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[4] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[4] |
Protocol for Safe Handling and Storage
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Ensure an eyewash station and safety shower are immediately accessible.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.[4]
-
Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Handling Procedure:
-
Before handling, ensure all required PPE is correctly worn.
-
Designate a specific area within the fume hood for the handling of this substance.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.[4]
-
Avoid actions that could generate dust.
-
After handling, wash hands and forearms thoroughly, even after removing gloves.
Storage:
-
Store in a cool, well-ventilated area, with a recommended temperature of 2-8 °C.[4]
-
Keep the container tightly closed and in its original packaging.[4][6]
-
The storage area floor should be impermeable to contain any potential spills.[4]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[4]
References
- Apollo Scientific. (n.d.). Safety Data Sheet for 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet for 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Chemsigma. (n.d.). 4-CHLORO-2-(1-METHYL-4-PIPERAZINYL)-5-THIAZOLECARBOXALDEHYDE [141764-88-7]. Retrieved from [Link]
- Matrix Scientific. (n.d.). Product Identification: 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde.
- Synchem. (n.d.). 4-Chloro-2-(1-piperidin-4-ol)-thiazole-5-carboxaldehyde.
- ChemicalBook. (n.d.). 4-CHLORO-2-(1-METHYL-4-PIPERAZINYL)-5-THIAZOLECARBOXALDEHYDE.
- PubChem. (n.d.). 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.
-
El-Metwaly, A. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. Retrieved from [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 4-CHLORO-2-(1-METHYL-4-PIPERAZINYL)-5-THIAZOLECARBOXALDEHYDE [141764-88-7] | Chemsigma [chemsigma.com]
- 3. 4-Chloro-2-morpholin-1yl-thiazole-5-carboxaldehyde 129880-84-8 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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